N-[4-(Acetylamino)tricyclo[3.3.1.1[3,7]]dec-1-yl]acetamide
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Overview
Description
N-[4-(Acetylamino)tricyclo[3.3.1.1[3,7]]dec-1-yl]acetamide is a complex organic compound characterized by its unique tricyclic structure. This compound contains multiple rings and functional groups, making it an interesting subject for chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Acetylamino)tricyclo[3.3.1.1[3,7]]dec-1-yl]acetamide typically involves the reaction of tricyclo[3.3.1.1[3,7]]decane derivatives with acetic anhydride in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize impurities, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Acetylamino)tricyclo[3.3.1.1[3,7]]dec-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, amines, and substituted tricyclic compounds. These products can have different physical and chemical properties, making them useful for various applications .
Scientific Research Applications
N-[4-(Acetylamino)tricyclo[3.3.1.1[3,7]]dec-1-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[4-(Acetylamino)tricyclo[3.3.1.1[3,7]]dec-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[4-(Acetylamino)tricyclo[3.3.1.1[3,7]]dec-1-yl]acetamide include other tricyclic amides and derivatives of tricyclo[3.3.1.1[3,7]]decane. Examples include:
- N-(1-Adamantyl)acetamide
- N-(Tricyclo[3.3.1.1[3,7]]dec-1-yl)acetamide
Uniqueness
What sets this compound apart is its specific arrangement of functional groups and rings, which confer unique chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
N-(5-acetamido-2-adamantyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-8(17)15-13-11-3-10-4-12(13)7-14(5-10,6-11)16-9(2)18/h10-13H,3-7H2,1-2H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQABEBZUIRAXIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C2CC3CC1CC(C3)(C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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